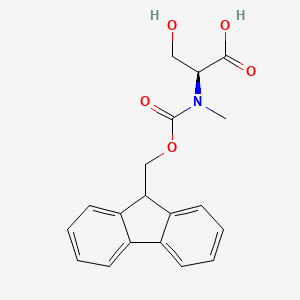

Fmoc-N-Me-Ser-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-N-Me-Ser-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-serine , is a derivative of serine, an amino acid. The compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other functional groups in the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Ser-OH typically involves the protection of the serine amino group with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using solid-phase synthesis techniques. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-N-Me-Ser-OH undergoes several types of chemical reactions, including:

Protection and Deprotection: The fluorenylmethyloxycarbonyl group can be introduced and removed under specific conditions.

Substitution Reactions: The compound can participate in substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Protection: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, dioxane.

Deprotection: Piperidine, N,N-dimethylformamide.

Major Products Formed:

Protected Amino Acids: The primary product of the protection reaction is this compound.

Deprotected Amino Acids: The primary product of the deprotection reaction is N-methyl-L-serine.

Applications De Recherche Scientifique

Chemistry: Fmoc-N-Me-Ser-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides .

Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be used as drugs or as tools for studying biological processes. Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications, including tissue engineering and drug delivery .

Mécanisme D'action

The mechanism of action of Fmoc-N-Me-Ser-OH involves the protection of the amino group through the formation of a carbamate linkage with the fluorenylmethyloxycarbonyl group. This protects the amino group from unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-N-Me-Thr-OH: Similar to Fmoc-N-Me-Ser-OH but derived from threonine.

Fmoc-N-Me-Ala-OH: Derived from alanine and used in similar peptide synthesis applications.

Uniqueness: this compound is unique due to its specific use in protecting the amino group of serine during peptide synthesis. Its ability to be easily removed under basic conditions without affecting other functional groups makes it particularly valuable in solid-phase peptide synthesis .

Activité Biologique

Fmoc-N-Me-Ser-OH, or N-Fmoc-N-methylserine, is a derivative of serine that has been modified to include an N-methyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in peptide synthesis and drug development due to its unique biological properties, including enhanced stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. Recent studies have demonstrated efficient methods for synthesizing Fmoc-N-Me-AA-OHs using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group. The N-methylation step can be achieved through various alkylating agents such as dimethyl sulfate or methyl iodide, employing the Biron-Kessler method to minimize racemization and enhance yield .

Table 1: Comparison of Methylation Methods

| Method | Alkylating Agent | Yield (%) | Racemization Risk |

|---|---|---|---|

| Biron-Kessler | Dimethyl sulfate | High | Low |

| Biron-Kessler | Methyl iodide | High | Low |

Biological Activity

This compound exhibits several noteworthy biological activities:

- Stability and Bioavailability : The N-methylation enhances the metabolic stability of peptides containing this amino acid, as it reduces susceptibility to enzymatic degradation. This property is particularly beneficial for therapeutic peptides that require prolonged circulation times in vivo .

- Antimicrobial Properties : Some studies have indicated that derivatives of N-methylserine exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

- Role in Peptide Design : The incorporation of this compound into peptide sequences can influence the conformation and biological activity of the resulting peptides. Research has shown that modifying peptides with N-methylated amino acids can enhance their binding affinity to target proteins and improve their pharmacological profiles .

Case Study 1: Peptide Therapeutics

In a study investigating the use of N-methylated amino acids in peptide therapeutics, this compound was incorporated into a peptide designed to inhibit a specific enzyme involved in cancer progression. The modified peptide showed increased potency compared to its non-methylated counterpart, demonstrating the potential of this compound in drug design .

Case Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial properties of N-methylated serine derivatives. Researchers synthesized a series of peptides containing this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain peptides exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : Peptides containing this compound demonstrated improved binding interactions with target receptors compared to traditional serine-containing peptides .

- Reduced Toxicity : The modification with an N-methyl group has been associated with lower toxicity profiles in cellular assays, making it a favorable choice for therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.